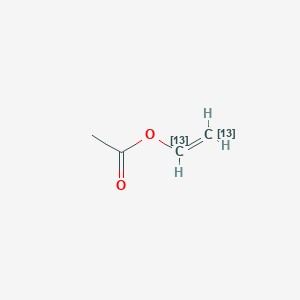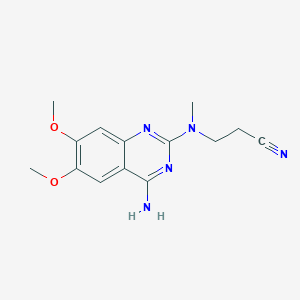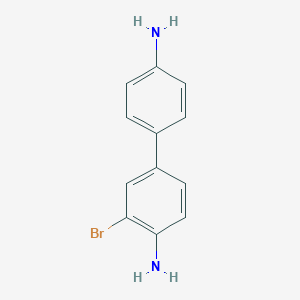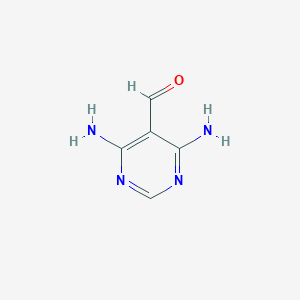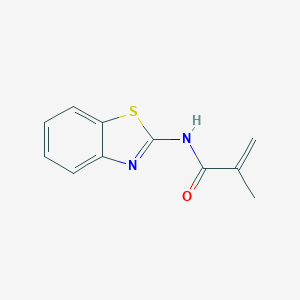
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide, also known as BM212, is a compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide is not fully understood. However, studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to contribute to the development of Alzheimer's disease. N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments is that it has been shown to have potential use in various scientific research applications. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide is relatively easy to synthesize and can be obtained in high purity. One limitation of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the potential side effects of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments.
Direcciones Futuras
There are several future directions for the use of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in scientific research. One direction is to further explore the potential anti-cancer properties of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide and its potential use in the treatment of Alzheimer's disease. Finally, more research is needed to fully understand the potential side effects of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments.
Métodos De Síntesis
The synthesis of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide involves the reaction of 2-aminobenzothiazole with 2-methylacrylamide in the presence of a catalyst. The resulting product is a yellow powder that is soluble in DMSO and DMF. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propiedades
Número CAS |
101830-95-9 |
|---|---|
Nombre del producto |
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide |
Fórmula molecular |
C11H10N2OS |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H10N2OS/c1-7(2)10(14)13-11-12-8-5-3-4-6-9(8)15-11/h3-6H,1H2,2H3,(H,12,13,14) |
Clave InChI |
RQJNOLDRCJYGDU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=NC2=CC=CC=C2S1 |
SMILES canónico |
CC(=C)C(=O)NC1=NC2=CC=CC=C2S1 |
Sinónimos |
2-Propenamide,N-2-benzothiazolyl-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



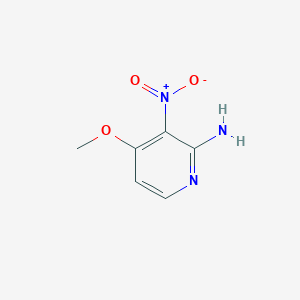
![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)
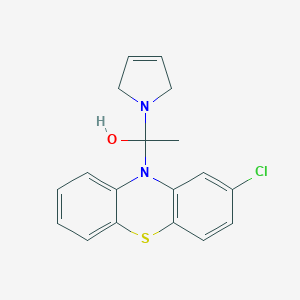
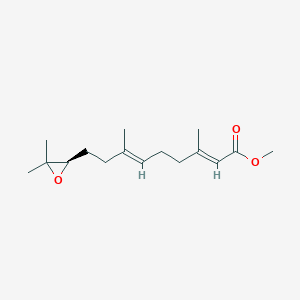
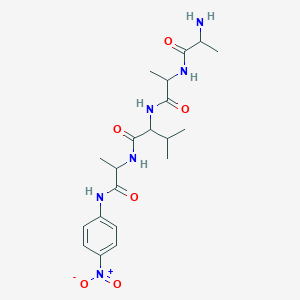
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
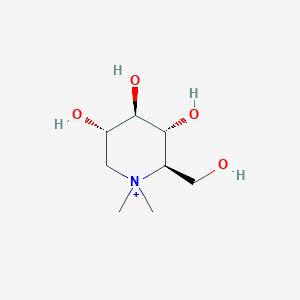
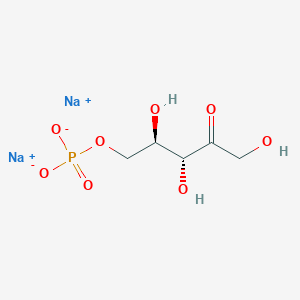
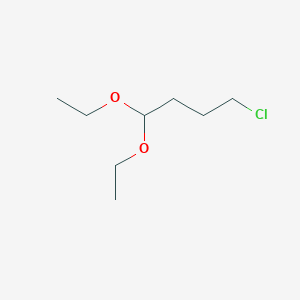
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
